molecular formula C5H10ClN3 B1394495 (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1394838-42-6

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

Cat. No. B1394495
M. Wt: 147.6 g/mol
InChI Key: IZCXIDUANMMARI-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is an organic compound . It has the empirical formula C5H9N3 and a molecular weight of 111.15 .


Synthesis Analysis

The synthesis of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be achieved by reducing 1-methyl-imidazole-4-carboxylic acid . The reduction process can further be chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride .


Molecular Structure Analysis

The molecular structure of “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” can be represented by the SMILES string Cn1cnc(CN)c1 . This indicates that the molecule contains a 1-methyl-1H-imidazole ring with a methanamine group attached to the 4-position of the ring .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is a liquid . It has a density of 1.2±0.1 g/cm3, a boiling point of 292.2±15.0 °C at 760 mmHg, and a flash point of 130.5±20.4 °C . The compound has a molar refractivity of 31.8±0.5 cm3, a polar surface area of 44 Å2, and a molar volume of 95.6±7.0 cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride is used in the synthesis of various novel compounds. For instance, it has been utilized in the synthesis of new oxadiazole derivatives from benzimidazole (Vishwanathan & Gurupadayya, 2014), and in the formation of imidazole-based Schiff base ligands and their complexes with diverse biological activities (al-Hakimi et al., 2020).

Pharmacological Characterization

In pharmacological research, (1-Methyl-1H-imidazol-4-yl)methanamine derivatives have been used in the formation of Pt(II) complexes, showing significant cytotoxic effects on cancer cell lines (Ferri et al., 2013). This demonstrates its potential in cancer therapy research.

Corrosion Inhibition

This compound has also been researched for its applications in corrosion inhibition. Studies have shown that imidazole derivatives, including (1-Methyl-1H-imidazol-4-yl)methanamine, can be effective corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015).

Organic Synthesis

In organic chemistry, the nucleophilicity of the nitrogen atom in imidazoles, including (1-Methyl-1H-imidazol-4-yl)methanamine, has been exploited for the synthesis of complex organic compounds like imidazopyrazines (Galli et al., 2019).

Crystal Structure Analysis

Studies have also been conducted on the crystal structures of imidazole-4-imines, closely related to (1-Methyl-1H-imidazol-4-yl)methanamine, to understand their molecular and structural properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Application in Catalysis

Additionally, complexes derived from (1-Methyl-1H-imidazol-4-yl)methanamine have been studied for their potential as catalysts in chemical reactions. For example, they have been used in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Fluorescence Studies

There has also been research into the fluorescence properties of compounds derived from (1-Methyl-1H-imidazol-4-yl)methanamine, demonstrating their potential in developing fluorescent probes (Wen-yao, 2012).

Suzuki-Miyaura Reaction Catalysis

Pd(II) complexes with ligands derived from (1-Methyl-1H-imidazol-4-yl)methanamine have been synthesized and characterized for their catalytic activity in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Safety And Hazards

The safety information for “(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H302, H315, H318, and H335 . Precautionary measures include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

“(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride” is widely used in scientific research and industry. It serves as an organic intermediate and a pharmaceutical intermediate, and can be used in laboratory research processes and chemical production processes .

properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-8-3-5(2-6)7-4-8;/h3-4H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXIDUANMMARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693594
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride

CAS RN

1394838-42-6
Record name 1-(1-Methyl-1H-imidazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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